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molecular formula C6H11N3O B8738382 1-Azido-3,3-dimethylbutan-2-one CAS No. 76779-98-1

1-Azido-3,3-dimethylbutan-2-one

Cat. No. B8738382
M. Wt: 141.17 g/mol
InChI Key: CXEKPSNTAJVJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962855B2

Procedure details

To a 2 L three-necked round-bottom flask fitted with a mechanical stirrer were added azidopinacolone (28.6 g, 203 mmol, 1.0 equiv), methanol (1145 mL), concentrated HCl (18 mL), and 10% Pd/C (3.5 g, 50% water wet). The reaction mixture was stirred under hydrogen at 20 psi for 2 h, the mixture was filtered through a pad of Celite, and the residue rinsed with methanol (2×50 mL). The filtrate was concentrated under reduced pressure at a temperature below 40° C. The resulting wet solid was azeotroped with 2-propanol (2×100 mL), anhydrous ether (100 mL) was added, and the slurry which formed was stirred for 5 min. The solid product was collected by filtration, and the cake was washed with diethyl ether (2×30 mL) and then dried in vacuo to give aminopinacolone hydrochloride A-2.
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
1145 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7])=[N+]=[N-].[ClH:11]>[Pd].CO>[ClH:11].[NH2:1][CH2:4][C:5](=[O:10])[C:6]([CH3:9])([CH3:8])[CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(C(C)(C)C)=O
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1145 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen at 20 psi for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L three-necked round-bottom flask fitted with a mechanical stirrer
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the residue rinsed with methanol (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure at a temperature below 40° C
CUSTOM
Type
CUSTOM
Details
The resulting wet solid was azeotroped with 2-propanol (2×100 mL), anhydrous ether (100 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the slurry which formed
STIRRING
Type
STIRRING
Details
was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
the cake was washed with diethyl ether (2×30 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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